3,3',5-trimethylbiphenyl chemical structure and properties
3,3',5-trimethylbiphenyl chemical structure and properties
Initiating Data Gathering
I'm starting by using Google to hunt down information on 3,3',5-trimethylbiphenyl. I'm focusing on its structure, properties, synthesis, and potential uses, aiming for a solid foundation of data.
Planning the Guide's Structure
I'm now outlining the structure for the technical guide on 3,3',5-trimethylbiphenyl. I will begin with its introduction and chemical structure. The plan is to create a detailed table of its physicochemical properties, with their sources. After that, I'll describe synthesis methods and include a step-by-step protocol. I'm also planning a DOT script for a diagram.
Defining the Guide Scope
My focus is now on Google searches for 3,3',5-trimethylbiphenyl data, including its structure, properties, synthesis, and applications. I'm aiming to identify key data points and sources, planning a logical guide structure. I'll begin with an introduction, then structure details and a properties table, followed by synthesis methods and, if possible, protocols. After that, I will generate a DOT script.
Refining Search Strategies
I'm now refining my Google search terms to find more specific data, like experimental protocols and toxicological information on 3,3',5-trimethylbiphenyl. I'm focusing on analyzing search results to identify key data points, authoritative sources, and a guide structure. I will start with an introduction and structure, then physicochemical properties and synthesis, followed by applications and safety.
Refining the Search
I've hit a snag. My initial query for "3,3',5-trimethylbiphenyl" led to data on the tetramethyl variant. It's clear that precision is key. I'm focusing my search parameters to zero in on the desired molecule and weed out similar but distinct compounds. My next step will be to explore different search terms and databases to ensure accurate results.
Narrowing the Focus
I'm now zeroing in on more precise search parameters. Using quotation marks around "3,3',5-trimethylbiphenyl" is my primary tactic. I'll also try the CAS number and explore synthesis methods for asymmetrically substituted biphenyls for clues. If that yields nothing, I will expand my search to include spectroscopic data and toxicological data for related compounds.
Expanding the Search Parameters
I'm now implementing the refined search strategy. Using quotation marks around the name is the priority. I'm also actively hunting down the CAS number, and I'm looking into synthesis routes for similar asymmetrical biphenyls. I am also now focused on the spectroscopic data and potential applications of similar isomers. My goal is to find all relevant data and then structure the guide accordingly.
Deepening the Investigation
I'm now employing more specific search terms, using quotation marks and CAS numbers where possible. I'm also now actively researching synthesis pathways for related asymmetric biphenyls, looking for clues to the target molecule's creation. Spectroscopic data for similar isomers is also being gathered to help predict properties. My approach has been modified to better account for less common compounds, and I plan to look for analogs.
Analyzing Initial Results
I've hit a bit of a snag. My refined search for "3,3',5-trimethylbiphenyl" is proving surprisingly sparse. However, I've managed to find NMR and MS data for a related compound: "3,3',5-Trimethyl biphenyl-2-carbaldehyde O-methyl oxime." This information could provide valuable insights into the target compound.
Refining Data Strategy
My search for the target compound's CAS number remains unfruitful, further highlighting its niche status. The "3,3',5-Trimethyl biphenyl-2-carbaldehyde O-methyl oxime" data is a real boon. I'm now cross-referencing this with data from similar biphenyls: 3,3',5,5'-tetramethylbiphenyl and other isomers to infer properties and potential synthesis routes for the target. The plan is taking shape, and the focus is on constructing a comprehensive guide. The information structure is key.
Developing Synthesis Approaches
My search yielded minimal direct hits for the target compound, emphasizing its niche status. The "3,3',5-Trimethyl biphenyl-2-carbaldehyde O-methyl oxime" data is still useful. I'm now leveraging results on related biphenyls, like 3,3',5,5'-tetramethylbiphenyl and isomers, to infer properties, propose synthesis routes, and estimate physicochemical properties. I'm also planning targeted searches for synthesis protocols and estimations. The guide's structure will begin with structural inferences.
Confirming Data Scarcity
I've just verified the initial concerns: direct data on 3,3',5-trimethylbiphenyl remains elusive. Neither PubChem nor NIST WebBook features a dedicated entry under this nomenclature. This absence strongly suggests the compound's relative obscurity. Further investigation is clearly warranted to compile relevant information.
Synthesizing the Proposal
I've established 3,3',5-trimethylbiphenyl's validity, despite data scarcity. The synthesis section's foundation is solid, based on Suzuki-Miyaura and Negishi reactions. I'll propose a credible synthetic protocol. I'll estimate properties from isomers and the parent molecule, and I can predict expected NMR and IR signals.
Validating Structure and Strategy
I've confirmed 3,3',5-trimethylbiphenyl's validity despite data limitations. Although absent in major databases, a related compound's mention confirms its existence. Synthesis looks promising, and I've selected Suzuki-Miyaura and Negishi reactions. I'll propose a detailed protocol, and I can now predict properties by analog, and spectra. The guide's structure is clear: a structure-activity approach.
